N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAVHUMONZKJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues with Varied Heterocyclic Cores
2.1.1. N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dioxothiazolidin-3-yl)acetamide (2c)
- Structure: Similar oxadiazole core but substituted with a 3,4-dimethoxyphenyl group and fused to a thiazolidinone ring.
- Activity : Exhibits anti-inflammatory and antimicrobial properties (69% yield, mp 470–471 K) .
2.1.2. 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide (5i)
- Structure : Oxadiazole substituted with a bromobenzofuran group and linked to a 2,5-dimethoxyphenylacetamide.
- Activity : Evaluated as a tyrosinase inhibitor with moderate potency .
- Key Difference : The benzofuran group increases steric bulk and lipophilicity, which may reduce solubility compared to the thiophene-containing compound.
2.2. Analogues with Modified Acetamide Substituents
2.2.1. 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a)
- Structure : Oxadiazole substituted with an indole-methyl group and linked to a benzothiazole via a thioacetamide bridge.
- Activity : Demonstrates anticancer activity (80% yield, mp 200.9–201.7°C) .
- Key Difference: The benzothiazole moiety enhances π-stacking with aromatic amino acids in enzyme active sites, whereas the dimethoxyphenyl group in the target compound may improve metabolic stability.
2.2.2. N-(2-Methoxyphenyl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
- Structure : Incorporates a piperidine spacer between the oxadiazole and acetamide groups.
- Key Difference : The piperidine linker likely improves solubility but may reduce membrane permeability compared to the direct acetamide linkage in the target compound.
2.3. Analogues with Alternative Heterocyclic Systems
2.3.1. N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide
- Structure : Replaces oxadiazole with a pyrazine ring and uses a benzamide scaffold.
- Activity: Hypothesized to target adenosine receptors due to the pyrazine core .
- Key Difference : The pyrazine ring offers different electronic properties (e.g., basicity), altering binding interactions compared to oxadiazole-based compounds.
2.3.2. N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide
- Structure : Features a 1,3,4-thiadiazole core instead of oxadiazole.
- Activity: Known for antibacterial effects against Staphylococcus aureus .
Comparative Analysis of Key Properties
Structure-Activity Relationships (SAR)
- Thiophene vs. Benzofuran : Thiophene’s smaller size and lower steric hindrance may improve binding in hydrophobic enzyme pockets compared to benzofuran .
- Dimethoxyphenyl vs.
- Oxadiazole vs. Thiadiazole : Oxadiazole’s lower basicity reduces protonation at physiological pH, favoring passive diffusion across cell membranes compared to thiadiazole .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent acetamide formation. The detailed synthetic route typically involves:
- Formation of Oxadiazole : Reacting appropriate thiophenes with hydrazides to form 1,3,4-oxadiazoles.
- Acetamide Formation : Introducing the acetamido group through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-Acetyl derivative | A549 (lung cancer) | <0.14 | |
| Similar oxadiazole | HCT116 (colon cancer) | 0.67 | |
| Another derivative | MDA-MB-435 (melanoma) | 6.82 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to modulate various molecular targets:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds in this class have been shown to inhibit PTPs which are crucial in regulating cell signaling pathways involved in cancer progression .
- Induction of Apoptosis : Research indicates that derivatives can trigger apoptotic pathways in cancer cells. For instance, studies report IC50 values indicating effective apoptosis induction across several cancer types .
- Antiviral Activity : Some oxadiazole derivatives exhibit antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond anticancer effects .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Zhang et al. (2023) synthesized various 1,3,4-oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value significantly lower than standard controls .
- Research on Antiproliferative Effects : A study focusing on new oxadiazole derivatives reported that specific compounds exhibited remarkable antiproliferative activity against glioma and lung cancer cell lines with IC50 values as low as 1.59 µM .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide?
Methodological Answer: The synthesis typically involves sequential coupling and cyclization reactions. Key steps include:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux .
- Step 2: Coupling the oxadiazole moiety with the acetamide-bearing 2,4-dimethoxyphenylmethyl group using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >80% purity.
Q. Reference Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | POCl₃, 80°C, 6h | 65–75 | 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid |
| 2 | EDCI/HOBt, DMF, RT | 70–85 | Final acetamide product |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl). For example, thiophen-3-yl protons resonate at δ 7.2–7.4 ppm (multiplet), distinct from thiophen-2-yl (δ 7.5–7.7 ppm) .
- Infrared Spectroscopy (IR): Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₀N₃O₄S: 398.1172) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry (e.g., oxadiazole-thiophene linkage) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The oxadiazole’s electron-deficient ring may coordinate metal ions in enzyme active sites .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the oxadiazole’s N-atoms show high electron density, favoring interactions with cationic residues .
- MD Simulations: Assess stability of ligand-target complexes in aqueous environments (e.g., 100 ns simulations using AMBER) .
Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with X-ray data. For instance, if crystallography confirms the oxadiazole-thiophene linkage but NMR suggests impurities, repeat purification (HPLC, ≥95% purity) .
- Dynamic Effects: Consider tautomerism or solvent-induced shifts. For example, DMSO-d₆ may cause downfield shifts in amide protons compared to CDCl₃ .
- Advanced NMR: Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for initial assays. For example, solubility in PBS (pH 7.4) increases from <0.1 mg/mL to >1 mg/mL with 5% DMSO .
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the 2,4-dimethoxyphenylmethyl moiety. This approach improved solubility in thiazole analogs by 10-fold .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .
Q. How can researchers establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace thiophen-3-yl with thiophen-2-yl or furan). Test against a panel of targets (e.g., cancer cell lines) .
- Pharmacophore Mapping: Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) using software like MOE .
- Data Analysis: Use IC₅₀ values to correlate substituent hydrophobicity (logP) with activity. For example, increased logP (via methoxy groups) enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
